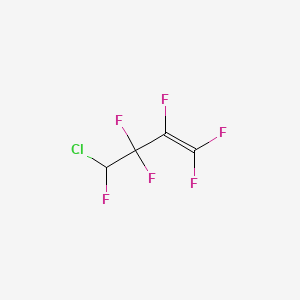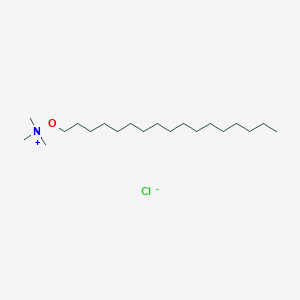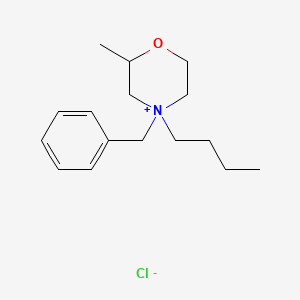
4-Benzyl-4-butyl-2-methylmorpholin-4-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-4-butyl-2-methylmorpholin-4-ium chloride is a quaternary ammonium compound with a morpholine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-butyl-2-methylmorpholin-4-ium chloride typically involves the quaternization of a morpholine derivative. One common method is the reaction of 4-benzylmorpholine with butyl chloride and methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-4-butyl-2-methylmorpholin-4-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide or acetate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted morpholine compounds depending on the nucleophile used.
Scientific Research Applications
4-Benzyl-4-butyl-2-methylmorpholin-4-ium chloride has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of ionic liquids and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 4-Benzyl-4-butyl-2-methylmorpholin-4-ium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis in microbial cells. It can also form complexes with various biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-Butyl-4-methylmorpholin-4-ium chloride
- 4-Benzyl-4-methylmorpholin-4-ium chloride
- 4-Butyl-4-ethylmorpholin-4-ium chloride
Uniqueness
4-Benzyl-4-butyl-2-methylmorpholin-4-ium chloride is unique due to its specific combination of substituents on the morpholine ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .
Properties
CAS No. |
90166-95-3 |
|---|---|
Molecular Formula |
C16H26ClNO |
Molecular Weight |
283.83 g/mol |
IUPAC Name |
4-benzyl-4-butyl-2-methylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C16H26NO.ClH/c1-3-4-10-17(11-12-18-15(2)13-17)14-16-8-6-5-7-9-16;/h5-9,15H,3-4,10-14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
UZJHMRWVEZXDIA-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1(CCOC(C1)C)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-6-[2-(3-methoxy-5-methylphenyl)hydrazinylidene]-5-methylcyclohexa-2,4-dien-1-one](/img/structure/B14382843.png)
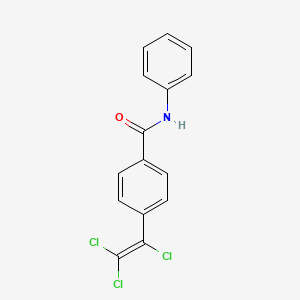
![1,1'-[Oxydi(4,1-phenylene)]bis(2,4,6-trimethylpyridin-1-ium) diperchlorate](/img/structure/B14382853.png)
![N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14382855.png)
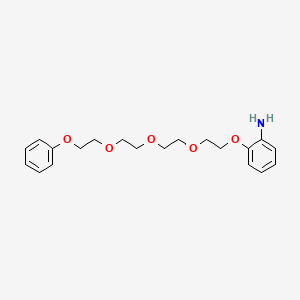
![3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14382866.png)
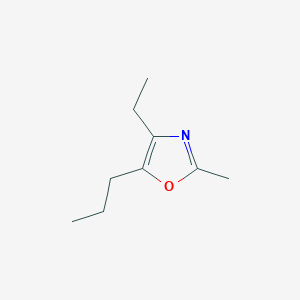
![N-[(4-Butoxyphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea](/img/structure/B14382879.png)
![1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B14382882.png)
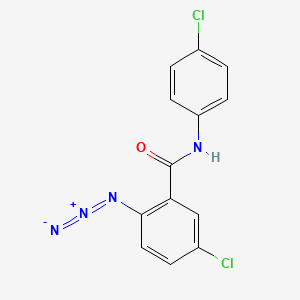
![N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14382902.png)
![1-{2-[(Trimethylsilyl)oxy]ethyl}azepane](/img/structure/B14382907.png)
